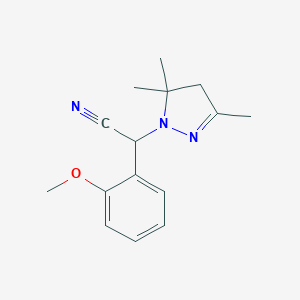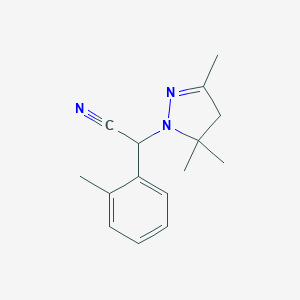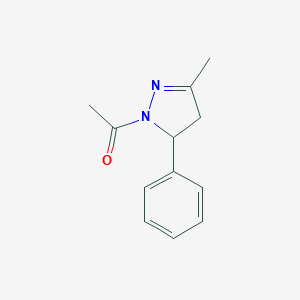
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of DPPB, and it has been synthesized using various methods. The purpose of
Mechanism of Action
The exact mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential effects on the central nervous system, including its ability to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for other types of cancer. Additionally, further studies could be conducted to improve the solubility of this compound, making it easier to use in lab experiments.
Conclusion:
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further study. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenylethylamine, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
The potential applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide |
|---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H21N3O/c1-15-14-16(2)23(22-15)19-10-8-18(9-11-19)20(24)21-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
BXCYVQPKUQDECP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)






acetonitrile](/img/structure/B257751.png)


